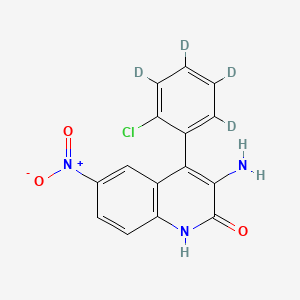

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone, also known as Clonazepam Impurity B or Clonazepam Related Compound A, is an impurity of Clonazepam . It has a molecular formula of C15H10ClN3O3 and a molecular weight of 315.71 .

Synthesis Analysis

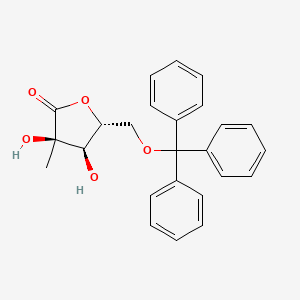

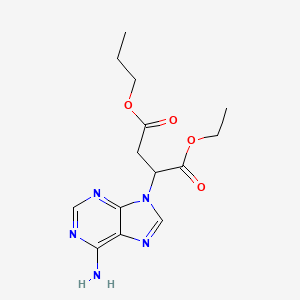

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone is typically achieved through chemical synthesis . The exact process and reagents used can vary and are often proprietary to the manufacturer.Molecular Structure Analysis

The molecular structure of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone consists of a quinolinone core with a 2-chlorophenyl group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position .Aplicaciones Científicas De Investigación

Pharmacological Properties and Therapeutic Efficacy in Epilepsy

Clonazepam, closely related to 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, is extensively studied for its anticonvulsant properties. The drug demonstrates a broad spectrum of activity against various types of epilepsy, including status epilepticus and minor motor seizures of childhood. Its effectiveness is attributed to its structural and pharmacological profile, which may shed light on the significance of related impurities in its synthesis and potential effects (Finder, Brogden, Speight, & Avery, 1976).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds structurally related to 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, are recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with metallic surfaces, highlighting their potential application beyond pharmacology into materials science (Verma, Quraishi, & Ebenso, 2020).

Implications in Medicinal Chemistry

The quinazolinone nucleus, closely related to quinoline structures, underscores the chemical versatility and potential of quinoline derivatives, including Clonazepam impurities, in developing new medicinal agents. These compounds have been synthesized and tested for various biological activities, reflecting the broad applicability of quinoline-based structures in drug discovery and development (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Propiedades

IUPAC Name |

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)

![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)